molecular formula C15H15ClN4O2 B2690628 6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol CAS No. 2034577-21-2

6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol

Cat. No.: B2690628
CAS No.: 2034577-21-2
M. Wt: 318.76
InChI Key: FETOZYOHMNOGEM-UHFFFAOYSA-N
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Description

6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.

    Substitution with 2-Chlorophenyl Group: The piperazine ring is then substituted with a 2-chlorophenyl group using reagents such as 2-bromoethyldiphenylsulfonium triflate under basic conditions.

    Formation of Pyrimidine Ring: The pyrimidine ring is synthesized separately and then coupled with the substituted piperazine ring through a carbonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired compound in pure form.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: May lead to the formation of hydroxylated or ketone derivatives.

    Reduction: May result in the formation of amine or alcohol derivatives.

    Substitution: Can produce various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-tubercular activity and other pharmacological properties.

    Biology: It is used in biological assays to study its effects on cellular processes and molecular targets.

    Industry: The compound may be used as an intermediate in the synthesis of other pharmaceuticals or chemical products.

Mechanism of Action

The mechanism of action of 6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Such as G-protein coupled receptors or ion channels, leading to modulation of cellular signaling pathways.

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in metabolic or signaling pathways, leading to altered cellular functions.

    Modulation of Gene Expression: It may affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol can be compared with other similar compounds, such as:

    Pyrazinamide Derivatives: These compounds also contain piperazine and pyrimidine rings and are studied for their anti-tubercular activity.

    Piperazine Derivatives: Such as aripiprazole and quetiapine, which are used in the treatment of psychiatric disorders.

    Pyrimidine Derivatives: Such as trimethoprim and pyrimethamine, which are used as antimicrobial agents.

The uniqueness of this compound lies in its specific substitution pattern and potential therapeutic applications, which distinguish it from other similar compounds.

Properties

IUPAC Name

4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c16-11-3-1-2-4-13(11)19-5-7-20(8-6-19)15(22)12-9-14(21)18-10-17-12/h1-4,9-10H,5-8H2,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETOZYOHMNOGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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